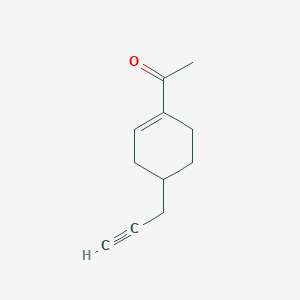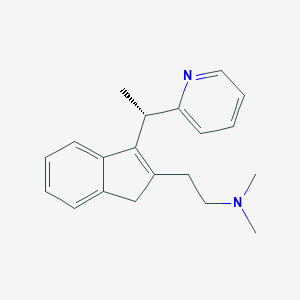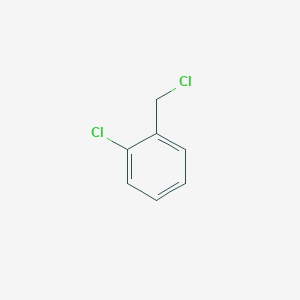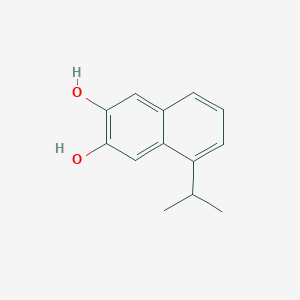
5-Isopropylnaphthalene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropylnaphthalene-2,3-diol is a chemical compound that belongs to the family of naphthalene derivatives. It is a white crystalline powder that is used in various scientific research applications. This compound is known for its unique biochemical and physiological effects, which make it an important tool for researchers.
Mécanisme D'action
The mechanism of action of 5-Isopropylnaphthalene-2,3-diol is not fully understood. However, it is believed that this compound interacts with various cellular components such as proteins, enzymes, and DNA. This interaction can lead to changes in cellular activity, which can affect various physiological processes.
Effets Biochimiques Et Physiologiques
5-Isopropylnaphthalene-2,3-diol has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, 5-Isopropylnaphthalene-2,3-diol has been shown to have anti-cancer properties, which can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Isopropylnaphthalene-2,3-diol in lab experiments include its unique biochemical and physiological effects, which make it an important tool for researchers. Additionally, this compound is readily available and relatively inexpensive. However, one limitation of using 5-Isopropylnaphthalene-2,3-diol in lab experiments is its potential toxicity. This compound can be harmful if ingested or inhaled, and precautions should be taken when handling it.
Orientations Futures
There are several future directions for research involving 5-Isopropylnaphthalene-2,3-diol. One area of interest is the development of new synthetic methods for this compound. Additionally, researchers are interested in exploring the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases. Finally, there is a need for further research into the mechanism of action of 5-Isopropylnaphthalene-2,3-diol, which could lead to a better understanding of its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 5-Isopropylnaphthalene-2,3-diol involves the reaction of 5-isopropylnaphthalene with potassium permanganate. The reaction is carried out in the presence of sulfuric acid and water. The resulting product is then purified using various techniques such as recrystallization, distillation, and chromatography.
Applications De Recherche Scientifique
5-Isopropylnaphthalene-2,3-diol has various scientific research applications. It is commonly used as a reagent in organic synthesis reactions. It is also used in the preparation of various chemicals such as fragrances, dyes, and pharmaceuticals. This compound is also widely used in the study of the biochemical and physiological effects of naphthalene derivatives.
Propriétés
Numéro CAS |
113458-96-1 |
|---|---|
Nom du produit |
5-Isopropylnaphthalene-2,3-diol |
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
5-propan-2-ylnaphthalene-2,3-diol |
InChI |
InChI=1S/C13H14O2/c1-8(2)10-5-3-4-9-6-12(14)13(15)7-11(9)10/h3-8,14-15H,1-2H3 |
Clé InChI |
RTCBOPXHBRRIQJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC2=CC(=C(C=C21)O)O |
SMILES canonique |
CC(C)C1=CC=CC2=CC(=C(C=C21)O)O |
Synonymes |
2,3-Naphthalenediol, 5-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
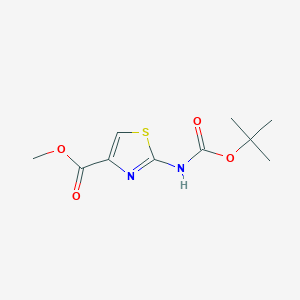
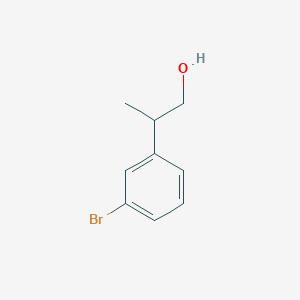
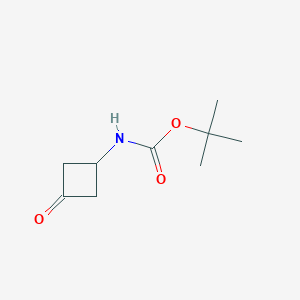
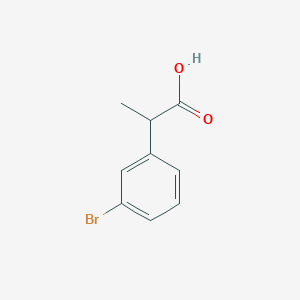
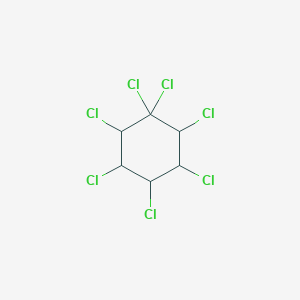
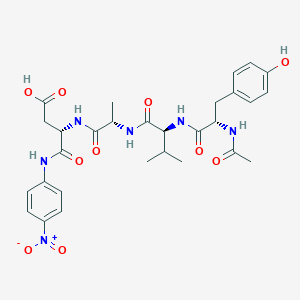
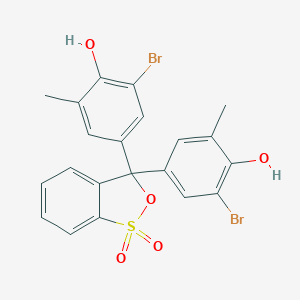
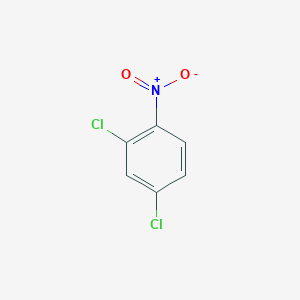
![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)
